

spectroscopic data of 3,4-Dichloro-4'-fluorobenzophenone (NMR, IR, MS)

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Compound of Interest

Compound Name: 3,4-Dichloro-4'-fluorobenzophenone

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Spectroscopic Analysis of Benzophenone Derivatives: A Technical Guide

Disclaimer: This document provides a technical guide to the spectroscopic analysis of benzophenone derivatives. Due to the unavailability of published experimental spectroscopic data for **3,4-Dichloro-4'-fluorobenzophenone** in readily accessible databases, this guide utilizes 4,4'-difluorobenzophenone as an illustrative example. All presented data and its interpretation pertain to 4,4'-difluorobenzophenone and serve to demonstrate the format and content of a comprehensive spectroscopic analysis.

Introduction

Benzophenones are a class of aromatic ketones that are of significant interest in organic chemistry, medicinal chemistry, and materials science. Their photochemical properties make them useful as photoinitiators, UV blockers, and probes for biological systems. The precise characterization of their molecular structure is paramount for understanding their function and for the development of new applications. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous identification and structural elucidation of these compounds.

This guide provides an in-depth overview of the spectroscopic data for a representative benzophenone derivative and outlines the standard experimental protocols for acquiring such

data. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data Presentation

The following tables summarize the key spectroscopic data for the illustrative compound, 4,4'-difluorobenzophenone.

Table 1: ^1H NMR Data for 4,4'-Difluorobenzophenone

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.82	Multiplet	4H	Aromatic Protons (ortho to C=O)
7.17	Multiplet	4H	Aromatic Protons (meta to C=O)

Solvent: CDCl_3

Table 2: ^{13}C NMR Data for 4,4'-Difluorobenzophenone

Chemical Shift (δ) ppm	Assignment
193.9	C=O (Carbonyl Carbon)
165.5 (d, J = 255.8 Hz)	C-F
133.0 (d, J = 9.4 Hz)	Aromatic CH (ortho to C=O)
132.8	Aromatic C (ipso to C=O)
115.9 (d, J = 22.0 Hz)	Aromatic CH (meta to C=O)

Solvent: CDCl_3

Table 3: IR Spectroscopy Data for 4,4'-Difluorobenzophenone

Wavenumber (cm ⁻¹)	Intensity	Assignment
3070	Weak	Aromatic C-H Stretch
1655	Strong	C=O Stretch (Ketone)
1595	Strong	Aromatic C=C Stretch
1225	Strong	C-F Stretch
840	Strong	C-H Bending (para-disubstituted)

Sample Preparation: KBr Pellet

Table 4: Mass Spectrometry Data for 4,4'-Difluorobenzophenone[1]

m/z	Relative Intensity (%)	Assignment
218	100	[M] ⁺ (Molecular Ion)
123	60	[C ₇ H ₄ FO] ⁺
95	40	[C ₆ H ₄ F] ⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following sections detail the generalized experimental procedures for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- **Sample Preparation:** A sample of approximately 5-20 mg of the compound is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3). The use of a deuterated solvent is crucial to avoid large solvent signals in the ^1H NMR spectrum.
- **Filtration:** The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter which can degrade the spectral resolution.
- **Instrumentation:** The NMR tube is placed in the spectrometer's probe.
- **Data Acquisition:**
 - ^1H NMR: The spectrum is acquired using a standard pulse sequence. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).
 - ^{13}C NMR: Due to the lower natural abundance and smaller gyromagnetic ratio of the ^{13}C nucleus, a larger number of scans is typically required. Proton decoupling is employed to simplify the spectrum and improve the signal-to-noise ratio.
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied, and the spectrum is referenced to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- **Sample Preparation (KBr Pellet Method):**
 - Approximately 1-2 mg of the solid sample is ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
 - The fine powder is then compressed in a pellet press under high pressure to form a thin, transparent pellet.

- **Instrumentation:** The KBr pellet is placed in the sample holder of an FTIR spectrometer.
- **Data Acquisition:** A background spectrum of the empty sample compartment is first recorded. The sample spectrum is then acquired by passing an infrared beam through the KBr pellet. The instrument records the interferogram, which is then Fourier transformed to produce the IR spectrum.
- **Data Analysis:** The spectrum is analyzed for the presence of characteristic absorption bands corresponding to specific functional groups.

Mass Spectrometry (MS)

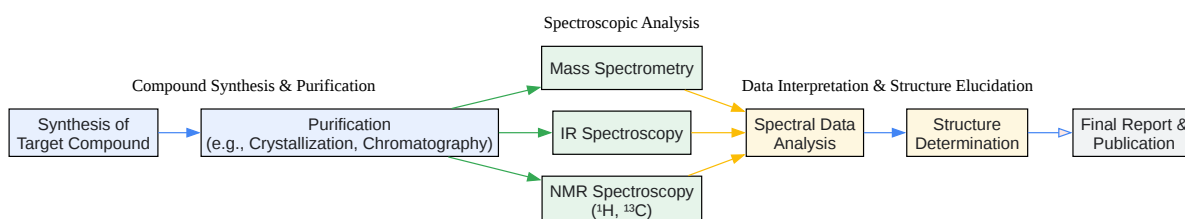
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).
- **Ionization (Electron Ionization - EI):** In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ($[M]^+$).
- **Fragmentation:** The high internal energy of the molecular ion often causes it to fragment into smaller, characteristic charged and neutral pieces.
- **Mass Analysis:** The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** An electron multiplier or other detector records the abundance of each ion at a specific m/z value.
- **Data Presentation:** The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z .

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

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